3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Catalog No.
S528725
CAS No.
102704-40-5
M.F
C22H18N2O2
M. Wt
342.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

CAS Number

102704-40-5

Product Name

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

IUPAC Name

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2

InChI Key

OHZDCJJHWPHZJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, GAT211, GAT228, GAT229

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Description

The exact mass of the compound 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole is 342.1368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Availability

    The compound can be obtained from a few commercial suppliers, suggesting potential research interest, but the specific research areas aren't disclosed [, , ].

  • Structural Features

    The molecule possesses interesting structural features, including indole and nitrophenyl groups. Indole is a common scaffold in biologically active molecules [], and nitrophenyl groups can participate in various chemical reactions. These features could be of interest for researchers in medicinal chemistry or drug discovery.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.2

Exact Mass

342.1368

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Cannabinoid Receptor Agonists

Dates

Modify: 2023-08-15
1: Laprairie RB, Kulkarni PM, Deschamps JR, Kelly MEM, Janero DR, Cascio MG, Stevenson LA, Pertwee RG, Kenakin TP, Denovan-Wright EM, Thakur GA. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor. ACS Chem Neurosci. 2017 Jun 21;8(6):1188-1203. doi: 10.1021/acschemneuro.6b00310. Epub 2017 Feb 7. PubMed PMID: 28103441.
2: Slivicki RA, Xu Z, Kulkarni PM, Pertwee RG, Mackie K, Thakur GA, Hohmann AG. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence. Biol Psychiatry. 2017 Jul 8. pii: S0006-3223(17)31761-4. doi: 10.1016/j.biopsych.2017.06.032. [Epub ahead of print] PubMed PMID: 28823711.
3: Nguyen T, German N, Decker AM, Langston TL, Gamage TF, Farquhar CE, Li JX, Wiley JL, Thomas BF, Zhang Y. Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution. J Med Chem. 2017 Aug 18. doi: 10.1021/acs.jmedchem.7b00707. [Epub ahead of print] PubMed PMID: 28792219.

Explore Compound Types